1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one
Description
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenacylsulfanylpyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c23-16(14-4-2-1-3-5-14)13-27-19-20(24)22(9-8-21-19)15-6-7-17-18(12-15)26-11-10-25-17/h1-9,12H,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKRRYUXIZKPDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C=CN=C(C3=O)SCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
-
Formation of the Dihydrobenzo[b][1,4]dioxin Ring:
- Starting from catechol, the dihydrobenzo[b][1,4]dioxin ring can be formed through a cyclization reaction with appropriate reagents under acidic or basic conditions.
-
Synthesis of the Pyrazinone Core:
- The pyrazinone core can be synthesized via condensation reactions involving suitable amines and diketones under controlled temperatures and pH.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the pyrazinone core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Chemistry:
Catalysis: The compound’s unique structure may allow it to act as a catalyst or a ligand in various organic reactions.
Material Science: Potential use in the development of novel polymers or materials with specific electronic properties.
Biology and Medicine:
Pharmacology: The compound could be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biochemical Research: Used as a probe to study biochemical pathways and molecular interactions.
Industry:
Chemical Industry: Utilized in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one exerts its effects would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, altering their function or activity. The pathways involved could include inhibition or activation of specific biochemical processes, modulation of signal transduction pathways, or interference with cellular metabolism.
Comparison with Similar Compounds
Structural Analogues with Shared Substituents
Dihydrobenzo[1,4]dioxin-Containing Compounds
- 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole (DDFDI) Core Structure: Imidazole (vs. pyrazinone in the target). Substituents: Retains the dihydrobenzo[1,4]dioxin group but replaces the thioether with a furan and diphenyl groups. Synthesis: Recrystallized from ethanol, indicating moderate polarity . Implications: The imidazole core may enhance aromatic stacking interactions compared to pyrazinone.
- Compound 22 (1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-isopropyl-1,2,4-triazol-3-yl)thio)ethan-1-one) Core Structure: Triazole-linked thioether (vs. pyrazinone). Substituents: Shares the dihydrobenzo[1,4]dioxin and thioether groups but incorporates an isopropyl triazole. Biological Activity: Potent cathepsin X inhibitor with low inhibition constants, suggesting the thioether and triazole groups contribute to enzyme binding .
Sulfur-Containing Heterocycles
- 6,7-Dihydro-8H-thiopyrano[2,3-b]pyrazin-8-one Derivatives Core Structure: Thiopyranopyrazinone (vs. pyrazinone). Substituents: Sulfur embedded in a fused thiopyran ring system. Synthesis: Derived from 2-chloropyrazine and sodium hydrogensulfide, highlighting reactivity of pyrazine precursors .
Functional Group Comparisons
Thioether vs. Amine/Acetamide Linkages
- N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide Structure: Combines dihydrobenzo[1,4]dioxin with a triazole-thio-acetamide chain.
N-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-fluoro-4-methoxyaniline (Compound 29)
- Structure : Aniline derivative with dihydrobenzo[1,4]dioxin and fluoro-methoxy substituents.
- Biological Activity : Part of a series tested for antiviral activity against Venezuelan equine encephalitis virus, indicating the dihydrobenzo[1,4]dioxin group’s role in bioactivity .
Biological Activity
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one is a compound of significant interest due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant studies, findings, and implications for future research.
Structure and Composition
The compound features a complex structure that includes a dihydrobenzo[dioxin] moiety connected to a pyrazinone core via a thioether linkage. Its molecular formula is , highlighting the presence of sulfur and nitrogen in addition to carbon and oxygen.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 320.38 g/mol |
| Density | Not specified |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of related compounds featuring the dihydrobenzo[dioxin] structure. For example, derivatives have shown varying degrees of inhibition against bacteria and fungi, suggesting that modifications to the core structure can enhance efficacy .
Anticancer Potential
Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the pyrazinone ring can lead to increased apoptosis in cancer cells. The mechanism often involves the induction of oxidative stress and modulation of apoptotic pathways .
Enzyme Inhibition
Enzyme inhibition studies have revealed that compounds related to this compound can act as inhibitors for important biological enzymes. For example, certain derivatives were found to inhibit enzymes involved in metabolic pathways, which could be beneficial for therapeutic applications targeting metabolic diseases .
Case Studies
- Antimicrobial Efficacy : A study focusing on derivatives of dihydrobenzo[dioxins] found that certain compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that derivatives induced apoptosis in HeLa cells with IC50 values around 25 µM. The study attributed this effect to the activation of caspase pathways and increased reactive oxygen species (ROS) production .
- Enzyme Activity Modulation : A recent investigation into enzyme inhibition revealed that certain analogs could inhibit the activity of acetylcholinesterase, suggesting potential applications in neurodegenerative disease treatment .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The mechanism involves the inhibition of key enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair in cancer cells. In vitro studies demonstrated that modifications to the pyrazinone scaffold can enhance potency against cancer cell lines, suggesting that this compound could be a lead for further development in cancer therapeutics .
Antimicrobial Properties
The compound's unique structure may also confer antimicrobial activity. Preliminary screenings have indicated that derivatives of 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one exhibit activity against various bacterial strains. This suggests potential applications in treating infections caused by resistant pathogens .
Neurological Disorders
Research into neuroprotective effects has also been conducted. Compounds with similar frameworks have been investigated for their ability to cross the blood-brain barrier and exert neuroprotective effects in models of neurodegenerative diseases. The presence of the dioxin moiety may enhance the compound's ability to modulate neuroinflammatory processes .
Case Studies
Q & A
Q. What are the common synthetic routes for synthesizing 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, similar derivatives (e.g., oxadiazole-based compounds) were prepared using 2-bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone as a key intermediate, reacting with thiols or isothiocyanates under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or THF . Optimization involves adjusting stoichiometry (1:1.2 molar ratio of precursor to thiol), temperature (60–80°C), and reaction time (6–12 hours). Monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures yield improvement .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Assign peaks based on chemical shifts for the dihydrodioxin moiety (δ ~4.2–4.5 ppm for -OCH₂CH₂O-) and pyrazinone ring (δ ~7.5–8.5 ppm for aromatic protons) .
- HRMS (ESI) : Confirm molecular ion [M+H]⁺ with <5 ppm mass accuracy .
- IR Spectroscopy : Identify carbonyl (C=O stretch ~1680 cm⁻¹) and thioether (C-S stretch ~680 cm⁻¹) groups .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., unexpected NMR splitting patterns) for this compound?
- Methodological Answer : Contradictions may arise from conformational flexibility or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- Variable Temperature NMR : Assess dynamic effects (e.g., hindered rotation of the thioether group) .
- Recrystallization : Remove impurities using solvent mixtures (e.g., ethanol/water) to improve spectral clarity .
Q. What experimental designs are suitable for studying the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing :
- Prepare solutions in buffers (pH 1–10) and incubate at 25°C, 40°C, and 60°C.
- Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) at 0, 1, 2, and 4 weeks .
- Identify degradation products using LC-MS and propose degradation pathways (e.g., hydrolysis of the thioether bond) .
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological potential?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace the phenylethyl group with heterocycles) and assess changes in activity .
- In Silico Docking : Use software like AutoDock to predict binding affinity to targets (e.g., PARP enzymes, based on oxadiazole derivatives in ) .
- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ determination) against cancer cell lines or recombinant proteins .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for similar synthetic protocols?
- Methodological Answer :
- Reaction Replication : Control variables like solvent purity, moisture levels, and inert atmosphere (N₂/Ar) .
- Byproduct Analysis : Use GC-MS to identify side products (e.g., disulfides from thiol oxidation) and adjust reducing agents (e.g., add TCEP to prevent oxidation) .
- Statistical Design : Apply factorial experiments (e.g., Taguchi method) to isolate critical factors (temperature, catalyst loading) .
Environmental and Safety Considerations
Q. What protocols ensure safe handling of this compound given its structural analogs’ reactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
